NF-κB Inhibition Potency vs. Eupalinolide A
In MDA-MB-231 triple-negative breast cancer cells, Eupalinolide O suppressed TNF‑α‑induced NF‑κB luciferase activity with an IC50 of 0.42 μM, compared to eupalinolide A which showed an IC50 of 2.15 μM [1]. This represents a 5.1‑fold potency advantage under identical assay conditions.
| Evidence Dimension | NF-κB transcriptional activity inhibition (IC50) |
|---|---|
| Target Compound Data | 0.42 μM |
| Comparator Or Baseline | Eupalinolide A: 2.15 μM |
| Quantified Difference | 5.1-fold more potent |
| Conditions | MDA-MB-231 cells, TNF‑α stimulation (10 ng/mL), luciferase reporter assay, 6 h treatment |
Why This Matters
For researchers requiring potent NF‑κB inhibition with lower compound usage, Eupalinolide O offers a quantitatively superior alternative to the more common eupalinolide A, reducing material costs and off‑target risks at equivalent efficacy.
- [1] Wang, Q. L., et al. (2020). Eupalinolide O suppresses triple-negative breast cancer by targeting the NF-κB/STAT3 axis with superior selectivity over eupalinolide A. Phytomedicine, 78, 153298. DOI: 10.1016/j.phymed.2020.153298 View Source
